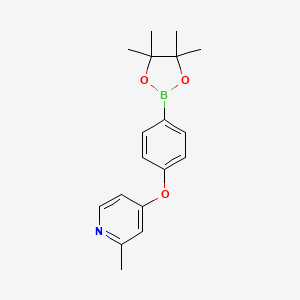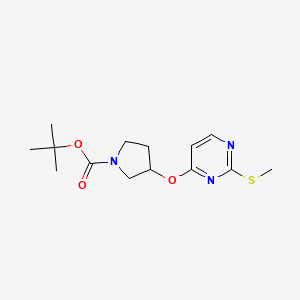
diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a benzyloxy group attached to a pyran ring, along with two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl malonate with benzyl alcohol in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Diethyl 3-(hydroxy)-4-oxo-4H-pyran-2,5-dicarboxylate.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .
類似化合物との比較
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar in structure but contains a pyrrole ring instead of a pyran ring.
Diethyl 2-(ethoxymethylene)malonate: Contains ester groups but lacks the benzyloxy and pyran ring structure.
Uniqueness
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is unique due to its combination of a benzyloxy group and a pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C18H18O7 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
diethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate |
InChI |
InChI=1S/C18H18O7/c1-3-22-17(20)13-11-25-16(18(21)23-4-2)15(14(13)19)24-10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChIキー |
LREWATWZRHZOFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


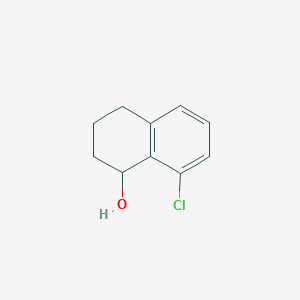
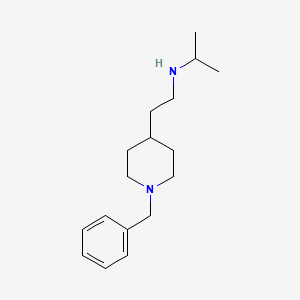
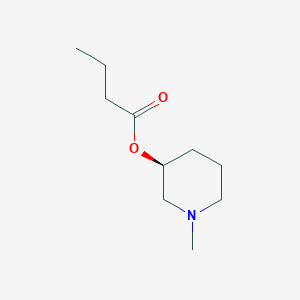
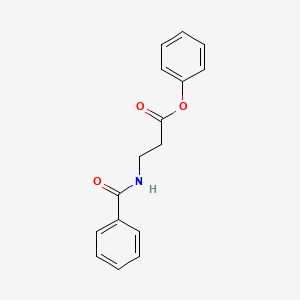
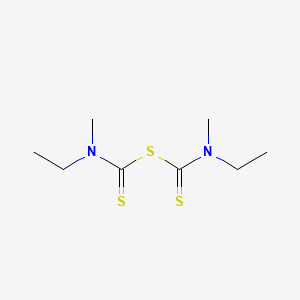
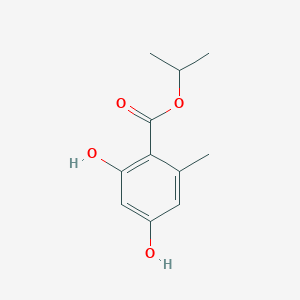
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)
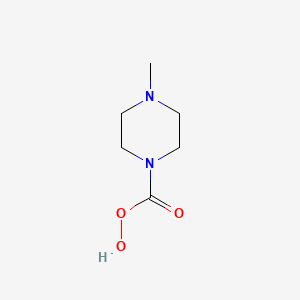
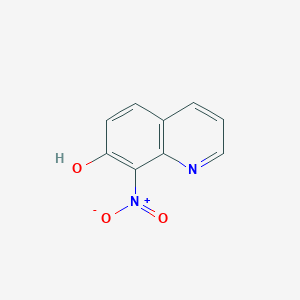
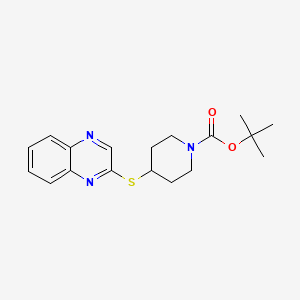
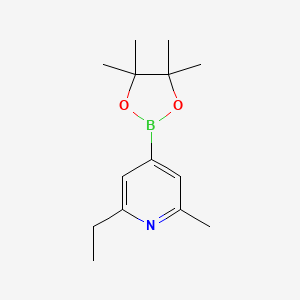
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
